Ethyl 1,4-benzodioxan-2-carboxylate
Overview
Description
Ethyl 1,4-benzodioxan-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Resolution and Pharmaceutical Synthesis
Ethyl 1,4-benzodioxan-2-carboxylate is prominently used in the pharmaceutical industry. It serves as an intermediate in the production of drugs like doxazosin mesylate. One significant application involves its kinetic resolution to obtain the S-enantiomer of this compound using lipase-catalyzed transesterification reactions. This process demonstrates excellent enantioselectivity and yields, making it crucial for the production of enantiomerically pure pharmaceuticals (Kasture et al., 2005). Similarly, enzymatic technologies have been developed for preparing the key chiral intermediate, (S)-1,4-Benzodioxan-2-carboxypiperazine, vital in synthesizing (S)-doxazosin mesylate, showing the compound's role in streamlining pharmaceutical production processes (Fang et al., 2001).
Synthesis of Derivatives and Pharmacological Research
This compound is also used in synthesizing various derivatives with potential pharmacological properties. For instance, it was used to create a series of amido ester derivatives with diverse pharmacophoric fragments, where the antihypoxic properties of these synthesized compounds were investigated (Vardanyan et al., 2019). Additionally, the compound plays a role in synthesizing benzo[c]azocanones and Indeno[1,2-b]pyrroles, highlighting its versatility in creating a range of chemical structures for various applications (Behler et al., 2011).
Chemical Reactions and Mechanisms
In the field of organic chemistry, this compound is involved in diverse reactions. For example, its reaction with the sodium enolate of ethyl acetoacetate leads to the production of tetrahydrodibenzo-p-dioxins, showcasing the compound's reactivity and utility in synthetic chemistry (Howe & Rao, 1968). Furthermore, its use in catalyzed enantioselective hydrolysis underlines its role in producing enantiomerically pure compounds, crucial for specific pharmaceutical applications (Varma et al., 2008).
Mechanism of Action
Target of Action
Ethyl 1,4-benzodioxan-2-carboxylate, also known as Ethyl 2,3-dihydrobenzo[1,4]dioxine-2-carboxylate, is primarily used as an intermediate in the synthesis of various organic compounds . It has been identified as a precursor in the preparation of presynaptic α2-adrenoreceptor antagonists and potential antidepressants . The α2-adrenoreceptor is a type of adrenergic receptor, which plays a crucial role in the regulation of neurotransmitter release.
Mode of Action
It’s known that the compound is used as an intermediate in the synthesis of α2-adrenoreceptor antagonists . These antagonists work by blocking the α2-adrenoreceptor, thereby increasing the release of neurotransmitters and potentially exerting an antidepressant effect.
Biochemical Pathways
This compound is involved in the synthesis of aminoalkylbenzodioxins, which act as calcium antagonists . Calcium antagonists are a group of medications that disrupt the movement of calcium through calcium channels, which can influence the electrical conduction within the heart and the dilation of blood vessels.
Pharmacokinetics
It’s known that the compound has a molecular weight of 20821 , and its physical properties such as boiling point (88-95 °C/0.3 mmHg) and density (1.208 g/mL at 25 °C) have been documented . These properties could influence its pharmacokinetic behavior.
Result of Action
As an intermediate in the synthesis of α2-adrenoreceptor antagonists, it contributes to the potential antidepressant effects of these compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s recommended to handle the compound in a well-ventilated environment and avoid contact with skin and eyes due to its potential irritant properties . Furthermore, the compound is flammable, which necessitates careful handling and storage .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known to be used as an intermediate in the synthesis of presynaptic α2-adrenoreceptor antagonists and potential antidepressants
Cellular Effects
As an intermediate in the synthesis of α2-adrenoreceptor antagonists, it may indirectly influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of α2-adrenoreceptor antagonists
Properties
IUPAC Name |
ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-13-11(12)10-7-14-8-5-3-4-6-9(8)15-10/h3-6,10H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIGEMWIKJMEIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963821 | |
Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4739-94-0 | |
Record name | Ethyl 1,4-benzodioxane-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004739940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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